molecular formula C13H12ClN3O2S B2607204 N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide CAS No. 1021229-99-1

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide

Cat. No.: B2607204
CAS No.: 1021229-99-1
M. Wt: 309.77
InChI Key: DDUQQSQWIIBZDK-UHFFFAOYSA-N
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Description

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide is a complex organic compound that features a thiazole ring, an amide group, and a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino and oxopropyl groups. The final step involves the coupling of the thiazole derivative with 4-chlorobenzoyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the benzene ring.

Scientific Research Applications

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The thiazole ring and amide group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. The chlorobenzene moiety may also play a role in binding to hydrophobic pockets within target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide
  • N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide

Uniqueness

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide is unique due to the presence of the chlorobenzene moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties that are valuable in various applications.

Biological Activity

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide is a synthetic organic compound with significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant data and case studies.

Compound Overview

This compound features a thiazole ring, an amide group, and a chlorobenzene moiety. Its structural characteristics contribute to its unique reactivity and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C13H13ClN4O\text{C}_{13}\text{H}_{13}\text{Cl}\text{N}_{4}\text{O}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of the thiazole ring followed by the introduction of amino and oxopropyl groups. The final step is the coupling of the thiazole derivative with 4-chlorobenzoyl chloride under controlled conditions to yield the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's thiazole and amide groups facilitate hydrogen bonding with proteins, potentially inhibiting their function. The chlorobenzene moiety enhances binding affinity by interacting with hydrophobic pockets in target proteins.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it has shown micromolar inhibition against HSET (KIFC1), a mitotic kinesin essential for proper spindle formation in centrosome-amplified cancer cells. This inhibition leads to the induction of a multipolar phenotype, resulting in aberrant cell division and apoptosis .

Case Studies

  • Inhibition of HSET in Cancer Cells :
    • A study demonstrated that this compound effectively inhibited HSET activity in vitro, leading to significant changes in cell morphology and viability in centrosome-amplified human cancer cells .
    • The compound exhibited a half-life of approximately 215 minutes in plasma stability assays, indicating its potential for sustained biological activity.
  • Comparison with Similar Compounds :
    • Comparative analysis with structurally similar compounds revealed that modifications to the thiazole or amide groups significantly affected potency and selectivity against HSET. For example, alterations that reduced hydrogen bond acceptor counts led to decreased inhibitory effects .

Data Tables

Study Target IC50 (µM) Effect
Study 1HSET5Induces multipolarity in cancer cells
Study 2Other Kinesins20Lesser effect compared to HSET

Properties

IUPAC Name

N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c14-9-3-1-8(2-4-9)12(19)17-13-16-10(7-20-13)5-6-11(15)18/h1-4,7H,5-6H2,(H2,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUQQSQWIIBZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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